

# Comprehensive Technical Guide: Physical Properties, Synthesis, and Applications of 2-Cyclohexyl-2-hydroxyacetonitrile

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## Compound of Interest

Compound Name: 2-Cyclohexyl-2-hydroxyacetonitrile

CAS No.: 4354-47-6

Cat. No.: B2566583

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## Executive Summary

**2-Cyclohexyl-2-hydroxyacetonitrile** (also known as cyclohexylglycolonitrile) is a highly versatile cyanohydrin intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a cyclohexane ring bonded to a chiral cyanohydrin moiety, this compound serves as a critical synthetic linchpin for generating  $\alpha$ -hydroxy acids,  $\beta$ -amino alcohols, and various heterocyclic scaffolds.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis, and downstream applications, tailored specifically for process chemists and drug development professionals.

## Structural Characteristics and Physicochemical Properties

The molecular architecture of **2-cyclohexyl-2-hydroxyacetonitrile** ( C<sub>8</sub>H<sub>13</sub>NO ) consists of a lipophilic cyclohexane ring adjacent to a highly polar, reactive cyanohydrin group. This dual nature dictates its behavior in biphasic reaction systems and its solubility profile. The C2 carbon is a stereocenter, meaning the compound exists as a racemate (CAS 4354-47-6)[1] or as isolated enantiomers, such as the (R)-enantiomer (CAS 100007-62-3)[2].

The compound's moderate lipophilicity (XLogP3 = 1.7)[3] ensures excellent partitioning into standard organic extraction solvents (e.g., ethyl acetate, dichloromethane) while the hydroxyl and nitrile groups provide a topological polar surface area (TPSA) of 44 Å<sup>2</sup>[3], facilitating hydrogen bonding interactions.

## Quantitative Data Summary

Property	Value	Reference
IUPAC Name	2-cyclohexyl-2-hydroxyacetonitrile	[PubChem][3]
CAS Number	4354-47-6 (Racemic)	[Sigma-Aldrich][1]
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NO	[PubChem][3]
Molecular Weight	139.19 g/mol	[PubChem][3]
Exact Mass	139.0997 Da	[PubChem][3]
XLogP3	1.7	[PubChem][3]
Topological Polar Surface Area	44 Å <sup>2</sup>	[PubChem][3]
Hydrogen Bond Donors / Acceptors	1 / 2	[PubChem][3]
Physical Form	Clear to yellow liquid	[Sigma-Aldrich][1]
Storage Temperature	Room Temp (Racemic) / 2-8°C (Chiral)	[Sigma-Aldrich][1], [ChemScene][4]

## Mechanistic Synthesis and Reaction Causality

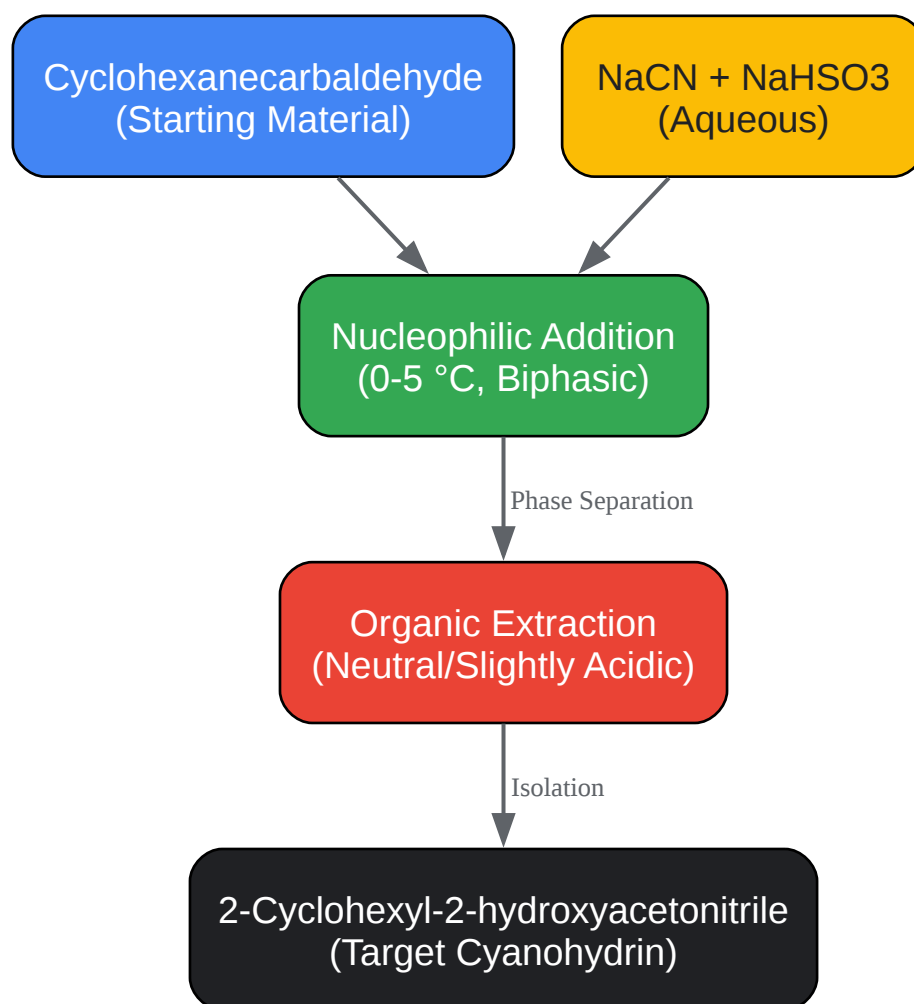
The most robust and scalable method for synthesizing **2-cyclohexyl-2-hydroxyacetonitrile** is the nucleophilic addition of cyanide to cyclohexanecarbaldehyde. To avoid the direct handling

of highly toxic and volatile hydrogen cyanide (HCN) gas, modern process chemistry employs a bisulfite-mediated pathway.

## The Bisulfite Adduct Strategy

Reacting cyclohexanecarbaldehyde with sodium bisulfite (  $\text{NaHSO}_3$  ) generates a water-soluble  $\alpha$  -hydroxy sulfonate intermediate. Causality: The bisulfite adduct serves two critical purposes:

- Solubility & Phase Transfer: It pulls the lipophilic aldehyde into the aqueous phase, ensuring intimate mixing with the cyanide salt.
- Leaving Group Dynamics: The sulfite ion (  $\text{SO}_3^{2-}$  ) is a superior leaving group compared to hydroxide (  $\text{OH}^-$  ). When sodium cyanide (  $\text{NaCN}$  ) is introduced, the cyanide ion smoothly displaces the sulfite group via an  $\text{S}_{\text{N}}2$  -like trajectory, driving the equilibrium strongly toward the cyanohydrin.



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Figure 1: Step-by-step synthetic workflow and isolation of **2-Cyclohexyl-2-hydroxyacetonitrile**.

## Experimental Protocol: Synthesis and Isolation

The following protocol is designed as a self-validating system, ensuring that the chemist can verify the success of the reaction at each critical juncture without requiring immediate offline analytics.

### Step 1: Formation of the Bisulfite Adduct

- Procedure: Dissolve 1.2 equivalents of NaHSO<sub>3</sub> in distilled water. Cool the solution to 0-5 °C using an ice bath. Vigorously stir and add 1.0 equivalent of cyclohexanecarbaldehyde dropwise over 30 minutes.
- Causality: The low temperature prevents the thermal degradation of the bisulfite and controls the exothermic formation of the adduct.
- Self-Validation: The initial biphasic mixture (organic aldehyde + aqueous buffer) will gradually homogenize or form a thick white slurry (the bisulfite adduct). The complete disappearance of the distinct pungent odor of the free aldehyde confirms full conversion.

### Step 2: Cyanation

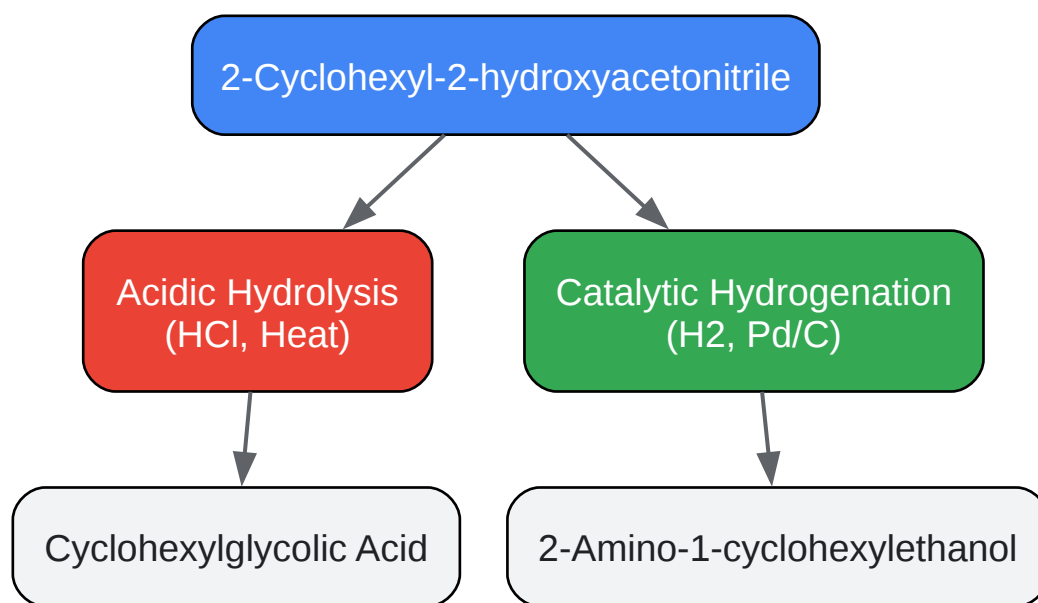
- Procedure: Maintain the reaction at 0-5 °C. Slowly add a pre-chilled aqueous solution of 1.2 equivalents of NaCN dropwise to the bisulfite slurry. Stir for 2-4 hours.
- Causality: Cyanohydrin formation is an exothermic equilibrium reaction. Elevated temperatures favor the entropically driven retro-cyanohydrin decomposition, which pushes the equilibrium back toward the starting materials and releases toxic HCN gas. Strict temperature control maximizes yield and ensures safety.
- Self-Validation: As the reaction proceeds, the white slurry will dissolve, and a new distinct organic layer (the clear/yellow liquid cyanohydrin) will separate out and float on top of the aqueous phase, as the product is significantly less water-soluble than the intermediate.

## Step 3: Extraction and Workup

- Procedure: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with a slightly acidic brine solution (pH ~5-6), dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Causality: Strict avoidance of basic aqueous washes (e.g., NaHCO<sub>3</sub> or NaOH) is mandatory. Hydroxide ions rapidly catalyze the deprotonation of the cyanohydrin's hydroxyl group, triggering the collapse of the molecule back to the aldehyde and free cyanide ion.
- Self-Validation: TLC analysis (using a 4:1 Hexanes/EtOAc system) will show the complete absence of the UV-active/stainable aldehyde spot and the presence of a new, more polar cyanohydrin spot that stains vividly with potassium permanganate (KMnO<sub>4</sub>).

## Downstream Applications in Drug Development

In pharmaceutical development, **2-cyclohexyl-2-hydroxyacetonitrile** is rarely the final API; rather, it is a highly functionalized building block. The orthogonal reactivity of the nitrile and hydroxyl groups allows for divergent synthetic pathways.



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Figure 2: Downstream synthetic transformations of **2-Cyclohexyl-2-hydroxyacetonitrile**.

- $\alpha$ -Hydroxy Acids: Strong acidic hydrolysis (e.g., refluxing in aqueous HCl) converts the nitrile group into a carboxylic acid, yielding cyclohexylglycolic acid. This motif is prevalent in anticholinergic drugs.
- $\beta$ -Amino Alcohols: Catalytic hydrogenation (e.g., utilizing H<sub>2</sub> over Pd/C or Raney Nickel) reduces the nitrile to a primary amine, yielding 2-amino-1-cyclohexylethanol. These structures are critical chiral auxiliaries and pharmacophores in beta-blockers and central nervous system (CNS) therapeutics.

## Safety and Handling Standards

As a cyanohydrin, **2-cyclohexyl-2-hydroxyacetonitrile** carries significant toxicity risks (GHS Classification: Acute Tox. 4 for oral, dermal, and inhalation exposure)[2].

- Equilibrium Hazard: The compound exists in a dynamic equilibrium with trace amounts of free HCN. It must never be exposed to strong bases or high heat during storage, as this shifts the equilibrium toward rapid HCN release.
- Storage: Store in tightly sealed, light-resistant containers at Room Temperature (for the racemate) or 2-8 °C (for isolated enantiomers to prevent racemization)[1],[4]. Ensure the storage environment is well-ventilated and segregated from strong oxidizers and strong alkalis.

## References

- PubChem. "**2-Cyclohexyl-2-hydroxyacetonitrile** | C<sub>8</sub>H<sub>13</sub>NO | CID 11400816". National Center for Biotechnology Information. URL:[[Link](#)]
- PubChem. "(R)-2-Hydroxy-2-cyclohexylacetonitrile | C<sub>8</sub>H<sub>13</sub>NO | CID 10887989". National Center for Biotechnology Information. URL:[[Link](#)]

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## Sources

- [1. 2-cyclohexyl-2-hydroxyacetonitrile | 4354-47-6 \[sigmaaldrich.com\]](#)
- [2. \(R\)-2-Hydroxy-2-cyclohexylacetonitrile | C8H13NO | CID 10887989 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. 2-Cyclohexyl-2-hydroxyacetonitrile | C8H13NO | CID 11400816 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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